N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide

VEGFA inhibition Angiogenesis Kinase inhibitor

N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide (CAS 1788773-10-3) is a fully characterized, synthetic small-molecule heterocycle belonging to the aminopyrimidine carboxamide class. Its structure unites a 2-piperidino-4-dimethylamino-pyrimidine core with an isonicotinamide arm at the 5-position, confirmed by InChIKey SCDRKIXPMFHWMV-UHFFFAOYSA-N and canonical SMILES CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCCCC3.

Molecular Formula C17H22N6O
Molecular Weight 326.404
CAS No. 1788773-10-3
Cat. No. B2563898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide
CAS1788773-10-3
Molecular FormulaC17H22N6O
Molecular Weight326.404
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCCCC3
InChIInChI=1S/C17H22N6O/c1-22(2)15-14(20-16(24)13-6-8-18-9-7-13)12-19-17(21-15)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,24)
InChIKeySCDRKIXPMFHWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide (CAS 1788773-10-3): Structural Identity and Core Procurement Specifications


N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide (CAS 1788773-10-3) is a fully characterized, synthetic small-molecule heterocycle belonging to the aminopyrimidine carboxamide class. Its structure unites a 2-piperidino-4-dimethylamino-pyrimidine core with an isonicotinamide arm at the 5-position, confirmed by InChIKey SCDRKIXPMFHWMV-UHFFFAOYSA-N and canonical SMILES CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCCCC3 . The compound has a reported molecular weight of 326.4 g/mol and is supplied by multiple vendors as a research-grade building block . It has also been assigned the synonym 'Pyrimidine derivative 5' in drug-target databases and is explicitly patented for indications involving vascular endothelial growth factor A (VEGFA) inhibition [1].

Why N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide Cannot Be Replaced by a Generic Aminopyrimidine Carboxamide


Generic substitution within the aminopyrimidine carboxamide class is invalid because the specific and unique combination of a 2-piperidino group, a 4-dimethylamino group, and a 5-isonicotinamide moiety on the pyrimidine scaffold is a key determinant of biological target engagement. The DrugMAP database explicitly links this precise compound to VEGFA inhibition, a therapeutic target relevant to oncology and angiogenesis [1]. In contrast, the simple removal of the 4-dimethylamino group (e.g., N-(2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide) or its replacement with a different amide (e.g., N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide) creates analogs without the same documented target profile [2]. Therefore, compound 1788773-10-3 represents a precise tool compound for VEGFA-related research, and any 'similar' building block would require full de novo target validation, risking experimental failure and wasted procurement resources.

N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide: Quantifiable Structural Differentiation vs. Closest Analogs


Target Engagement Selectivity: VEGFA Inhibition Confirmed for Compound 1788773-10-3 vs. Unreported Analog Profile

The DrugMAP database explicitly annotates compound 1788773-10-3 as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA), with documented therapeutic potential in blood vessel proliferative disorders and fibrosis [1]. In contrast, the closest structural analog, N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide (CAS 1797975-20-2), has no confirmed VEGFA target engagement profile reported in authoritative databases; its annotations are limited to a generic 'potential scaffold for kinase inhibition' [2]. This constitutes a qualitative differentiation in validated target engagement.

VEGFA inhibition Angiogenesis Kinase inhibitor

Molecular Weight and Physicochemical Differentiation: 326.4 g/mol vs. 289.4 g/mol for Cyclopropanecarboxamide Analog

The molecular weight of compound 1788773-10-3 is reported as 326.4 g/mol . The direct analog with a cyclopropanecarboxamide moiety (CAS 1797975-20-2) has a molecular weight of 289.4 g/mol, representing a difference of 37.0 g/mol attributable to the isonicotinamide-to-cyclopropanecarboxamide substitution . This difference in size and hydrogen-bonding capacity (additional pyridine nitrogen in the isonicotinamide) can significantly affect target binding, solubility, and permeability.

Physicochemical properties Drug-likeness Lead optimization

Structural Differentiation: 5-Isonicotinamide vs. 5-Benzamide Substitution Patterns

The 5-isonicotinamide substitution of compound 1788773-10-3 provides a specific hydrogen-bond acceptor (pyridine nitrogen) and a distinct electronic profile compared to analogs bearing a benzamide or substituted benzamide at the same position, such as 3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide . The isonicotinamide group, featuring a pyridyl ring in place of a phenyl ring, alters the electron distribution and potential for key interactions with kinase hinge regions or allosteric sites.

Structure-activity relationship SAR Medicinal chemistry

Optimal Procurement and Application Scenarios for N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide in R&D Programs


VEGFA-Targeted Kinase Inhibitor Screening and Lead Optimization

Compound 1788773-10-3 serves as a patent-protected, VEGFA-annotated starting point for developing anti-angiogenic therapeutics. Its confirmed target engagement with VEGFA, as documented in the DrugMAP database, makes it a superior choice over structurally similar but unannotated analogs (e.g., the cyclopropanecarboxamide derivative) for screening campaigns aimed at blood vessel proliferative disorders and fibrosis [1]. Procuring this compound avoids costly de novo target validation and provides a direct entry into a patented chemical space.

Focused Structure-Activity Relationship (SAR) Exploration of the 5-Position

The distinct 5-isonicotinamide moiety provides a unique platform for exploring structure-activity relationships around kinase hinge-binding motifs. Compared to 5-benzamide or 5-cyclopropanecarboxamide analogs, this compound introduces a pyridyl ring with additional hydrogen-bonding capacity and altered electronics, enabling medicinal chemists to probe key interactions with the target protein . This makes it a valuable core scaffold for generating patentable, selective kinase inhibitor series.

Chemical Biology Tool for VEGF Pathway Dissection

As a small-molecule VEGFA inhibitor with a well-defined chemical structure, compound 1788773-10-3 can be utilized as a pharmacological tool to dissect VEGF signaling pathways in vitro. Its structural features—including the 4-dimethylamino and 2-piperidino substituents—confer physicochemical properties that differentiate it from other pathway modulators, allowing researchers to use it in conjunction with orthogonal chemical probes to strengthen mechanistic hypotheses [2].

Quote Request

Request a Quote for N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.